N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide
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Overview
Description
N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group with a methoxyadamantane moiety, linked through an oxalamide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves multiple steps. The initial step often includes the preparation of the methoxyadamantane derivative, followed by its reaction with an appropriate chlorophenyl compound. The final step involves the formation of the oxalamide linkage under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .
Scientific Research Applications
N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(adamantan-2-yl)oxalamide
- N1-(2-chlorophenyl)-N2-(methoxyadamantan-2-yl)oxalamide
- N1-(2-chlorophenyl)-N2-(adamantan-2-yl)methyl)oxalamide
Uniqueness
N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide stands out due to its unique combination of a chlorophenyl group and a methoxyadamantane moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-26-20(14-7-12-6-13(9-14)10-15(20)8-12)11-22-18(24)19(25)23-17-5-3-2-4-16(17)21/h2-5,12-15H,6-11H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZNNEUULQFYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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